3-(n-Decylsulfonyl)propionic acid
Description
3-(n-Decylsulfonyl)propionic acid is a sulfonated derivative of propionic acid, characterized by a decyl chain terminated with a sulfonyl (-SO₂-) group at the third carbon position. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid group compared to non-sulfonated analogs. Its structure combines hydrophobic (decyl chain) and hydrophilic (sulfonyl and carboxylic acid) regions, enabling unique solubility and reactivity profiles .
Properties
Molecular Formula |
C13H26O4S |
|---|---|
Molecular Weight |
278.41 g/mol |
IUPAC Name |
3-decylsulfonylpropanoic acid |
InChI |
InChI=1S/C13H26O4S/c1-2-3-4-5-6-7-8-9-11-18(16,17)12-10-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI Key |
NQMGODXTYQRCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
*Estimated based on sulfonic acid analogs.
Physicochemical Properties
- Acidity : The sulfonyl group in this compound significantly lowers the pKa of the carboxylic acid (estimated ~1-2) compared to thioether analogs (pKa ~4-5) or hydroxylated derivatives (pKa ~4.5) .
- Solubility: The decyl chain imparts lipophilicity, but the sulfonyl and carboxylic acid groups enhance water solubility relative to purely alkyl-substituted compounds. In contrast, 3-(4-hydroxyphenyl)propionic acid exhibits high water solubility due to phenolic -OH .
Key Research Findings and Trends
- Synthetic Optimization : Copper-mediated and S-alkylation methods dominate the synthesis of sulfur-containing propionic acids, but sulfonated variants require specialized oxidation steps .
- Biological Efficacy : Hydroxylated phenylpropionic acids are prominent in dietary and microbial metabolites, with demonstrated antioxidant and anti-inflammatory roles. Sulfonated derivatives remain underexplored in bioactivity studies .
- Sustainability : Ethyl acetate is emerging as a greener solvent for isolating 3-(alkylthio)propionic acids, aligning with eco-friendly chemistry trends .
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